Product packaging for 1-(2-Fluoropyridin-4-yl)piperazine(Cat. No.:CAS No. 1260227-71-1)

1-(2-Fluoropyridin-4-yl)piperazine

Cat. No.: B1382245
CAS No.: 1260227-71-1
M. Wt: 181.21 g/mol
InChI Key: NASFFLBQJKRCOL-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) and Fluoropyridine Motifs in Chemical Science

The value of 1-(2-Fluoropyridin-4-yl)piperazine in research is best understood by examining its constituent parts: the piperazine ring and the fluoropyridine system.

The piperazine motif is a six-membered ring containing two nitrogen atoms at opposite positions. It is widely regarded as a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. nih.govmdpi.com Its prevalence is due to a combination of favorable characteristics. The two nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating strong interactions with biological targets like enzymes and receptors. mdpi.com Furthermore, the piperazine ring often improves the pharmacokinetic properties of a drug candidate, such as its aqueous solubility and bioavailability, which are critical for a molecule's effectiveness in the body. nih.govresearchgate.netmdpi.com This moiety is a versatile linker or scaffold used to construct molecules for a vast range of therapeutic areas, including oncology, psychiatry, and infectious diseases. researchgate.netnih.gov

The fluoropyridine motif incorporates a fluorine atom onto a pyridine (B92270) ring. Pyridine itself is a fundamental aromatic heterocycle found in many biologically active compounds. researchgate.net The introduction of a fluorine atom, the most electronegative element, can dramatically alter a molecule's properties in beneficial ways. nih.gov Fluorine substitution can enhance metabolic stability by blocking sites on the molecule that are susceptible to metabolic breakdown, thereby prolonging the drug's action. nih.govmdpi.com It can also increase the molecule's binding affinity to its target and improve its ability to cross cell membranes. benthamscience.com The use of fluorinated motifs is a well-established strategy in modern drug discovery to fine-tune the biological activity and physicochemical profile of lead compounds. nih.govnih.gov Specifically, the 18F radioisotope can be incorporated into fluoropyridine rings to create imaging agents for Positron Emission Tomography (PET), a powerful diagnostic tool in medicine. nih.govmdpi.com

Overview of the Compound's Role in Modern Organic and Medicinal Chemistry Research

This compound primarily serves as a specialized chemical intermediate and building block in the synthesis of more complex molecules. Its bifunctional nature—a reactive secondary amine on the piperazine ring and the electronically modified pyridine ring—allows for its straightforward incorporation into larger molecular frameworks.

In medicinal chemistry, researchers utilize this compound as a starting material to develop novel therapeutic agents. The piperazine nitrogen allows for the attachment of various other chemical groups through reactions like N-alkylation, amidation, or reductive amination, creating a library of new derivatives. nih.gov These derivatives are then screened for biological activity against various diseases. For instance, the core structure is relevant for developing kinase inhibitors for cancer treatment and receptor modulators for neurological disorders. nih.gov The synthesis of piperazinylacetamides for anticancer drugs has been explored with related compounds. ossila.com Similarly, derivatives of related pyridinylpiperazines have been investigated as potential agents against leishmaniasis. nih.gov

In organic synthesis, the compound is a valuable reagent for creating target molecules that require the specific substitution pattern of a 4-piperazinyl-2-fluoropyridine. The presence of the fluorine atom can also influence the reactivity of the pyridine ring, offering alternative synthetic pathways.

Historical Context of Related Chemical Scaffolds in Academic Inquiry

The academic and industrial interest in scaffolds like piperazine and fluoropyridine is built on a long history of chemical discovery.

The parent heterocycle, pyridine , was first isolated in 1846, with its synthesis first reported in 1876, marking a significant milestone in heteroaromatic chemistry. researchgate.net Its derivatives, niacin (vitamin B3), became crucial in medicine in the 1930s. researchgate.net

The piperazine ring is also a long-established scaffold in medicinal chemistry. Its application in pharmaceuticals has been documented for many decades, leading to its current status as one of the most frequently used heterocycles in drug discovery. nih.gov

The introduction of fluorine into pharmaceuticals is a more recent, yet highly impactful, development. The first fluorinated drug to be marketed was Florinef acetate (B1210297) in 1954, a corticosteroid whose potency was greatly enhanced by the fluorine atom. nih.gov This success spurred extensive research into "organofluorine" chemistry, leading to a surge in the number of fluorinated drugs approved for a wide array of diseases, from bacterial infections (fluoroquinolones) to depression and cancer. nih.govnih.gov The consistent success of fluorinated compounds has cemented their role as a key strategy in modern drug design. nih.gov

The convergence of these historical streams of research underscores the rational design behind a molecule like this compound, which leverages the well-established benefits of each of its core chemical motifs.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key computed physicochemical properties of the compound. Data sourced from PubChem CID 91811710. uni.lu

PropertyValue
Molecular Formula C₉H₁₂FN₃
Molecular Weight 181.21 g/mol
Monoisotopic Mass 181.10153 Da
InChI Key NASFFLBQJKRCOL-UHFFFAOYSA-N
XlogP (predicted) 0.8
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Table 2: Examples of Marketed Drugs Featuring Piperazine or Fluoropyridine Scaffolds This table provides examples of successful drugs that contain one of the core structural motifs found in this compound, illustrating their therapeutic importance.

Drug NameScaffoldTherapeutic Use
Imatinib (Gleevec) PiperazineCancer (Chronic Myeloid Leukemia) mdpi.com
Sildenafil (Viagra) PiperazineErectile Dysfunction mdpi.com
Escitalopram (Lexapro) Fluorine-containingDepression, Anxiety mdpi.com
Atorvastatin (Lipitor) Fluorine-containingHigh Cholesterol mdpi.com
Vericiguat (Verquvo) FluoropyridineHeart Failure mdpi.com
Flortaucipir F18 (Tauvid) FluoropyridineAlzheimer's Disease (PET Imaging) mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FN3 B1382245 1-(2-Fluoropyridin-4-yl)piperazine CAS No. 1260227-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASFFLBQJKRCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260227-71-1
Record name 1-(2-fluoropyridin-4-yl)piperazine
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Synthetic Methodologies and Strategic Approaches for 1 2 Fluoropyridin 4 Yl Piperazine

Established Synthetic Pathways for 1-(2-Fluoropyridin-4-yl)piperazine

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of this compound. nih.govmasterorganicchemistry.com This method leverages the inherent electrophilicity of the pyridine (B92270) ring, which is enhanced by the presence of an electron-withdrawing fluorine atom, to facilitate the displacement of a leaving group by a nucleophile. masterorganicchemistry.comlibretexts.org The reaction typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

A common and direct approach involves the reaction of a 2-fluoropyridine (B1216828) derivative, most notably 2,4-difluoropyridine (B1303125), with piperazine (B1678402). nih.govresearchgate.net In this reaction, the piperazine acts as the nucleophile, attacking the C-4 position of the pyridine ring, leading to the displacement of the fluoride (B91410) ion. The nitrogen atom of the pyridine ring activates the para position (C-4) for nucleophilic attack. researchgate.net

The reaction is often carried out using an excess of piperazine to serve as both the nucleophile and the base, which helps to minimize the formation of undesired double addition products. nih.gov Alternatively, an external base can be employed.

A representative synthesis involves reacting tert-butyl piperazine-1-carboxylate with 2,4-difluoropyridine. This method utilizes a protected form of piperazine to ensure mono-substitution. The protecting group can then be removed in a subsequent step. For instance, tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate has been synthesized with a 51% yield. nih.gov

Starting MaterialReagentProductYield
2,4-difluoropyridinetert-butyl piperazine-1-carboxylatetert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate51%

Table 1: Synthesis of a protected precursor to this compound via SNAr. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in SNAr reactions. Key parameters that are often adjusted include the solvent, temperature, and the nature of the base. nih.govrsc.org

While many SNAr reactions reported in the literature have been conducted on simple or activated 2-fluoropyridines, the development of mild and general conditions has expanded the scope of this methodology. nih.gov Solvents such as dimethylformamide (DMF) are commonly used, and the reaction is often heated to reflux to drive it to completion. nih.gov The choice of base is also critical; both inorganic bases like potassium carbonate and organic bases like triethylamine (B128534) have been successfully employed. nih.govresearchgate.net Recent advancements have explored conducting SNAr reactions under aqueous and mild conditions using polymeric additives. rsc.org

ParameterCondition
SolventAnhydrous DMF
TemperatureReflux
BaseTriethylamine

Table 2: Typical optimized conditions for the SNAr reaction between a fluoropyridine and piperazine. nih.gov

Palladium-Catalyzed N-Arylation Approaches

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile alternative for the formation of the C-N bond in this compound. wikipedia.orgnih.gov This method is especially valuable when SNAr reactions are sluggish or incompatible with other functional groups present in the starting materials. wikipedia.org The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. wikipedia.org

This methodology has been successfully applied to the synthesis of various N-arylpiperazines, demonstrating its utility in constructing complex molecules of pharmaceutical interest. nih.govnih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and palladium precatalyst. nih.govsigmaaldrich.com The development of bulky, electron-rich biaryl phosphine (B1218219) ligands, often referred to as Buchwald ligands, has been instrumental in improving the efficiency, selectivity, and versatility of these reactions. youtube.comsigmaaldrich.comsigmaaldrich.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com

Several generations of catalyst systems have been developed, each offering improvements in reactivity and allowing for milder reaction conditions. wikipedia.orgsigmaaldrich.com For instance, second-generation catalysts enabled the efficient coupling of primary amines, while later generations have allowed for the use of aryl chlorides, which are often more readily available and less expensive than other aryl halides. nih.gov The optimization process involves screening various ligands, palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), and bases (e.g., Cs₂CO₃, NaOtBu) to identify the optimal combination for a specific substrate pairing. nih.govnih.gov

Catalyst ComponentRoleExamples
Palladium PrecatalystSource of active Pd(0) catalystPd(OAc)₂, Pd₂(dba)₃
LigandStabilizes catalyst, promotes key reaction stepsBINAP, DPPF, XPhos, SPhos
BaseActivates the amine, facilitates catalyst turnoverCs₂CO₃, NaOtBu, K₃PO₄

Table 3: Key components for optimization in Buchwald-Hartwig amination. wikipedia.orgnih.govnih.gov

Advanced Synthetic Techniques and Chemo-Selective Transformations

The synthesis of this compound and its derivatives often requires sophisticated strategies to ensure high yields and purity. Chemo-selective transformations are crucial for manipulating the reactivity of the different functional groups within the molecule.

Protecting Group Strategies in Piperazine Synthesis

In the synthesis of piperazine-containing compounds, particularly those with multiple reactive sites like this compound, the use of protecting groups is a cornerstone of the synthetic strategy. The piperazine ring contains two secondary amine groups, and selective functionalization of one over the other is often a key challenge.

The most common protecting group for one of the piperazine nitrogens is the tert-butoxycarbonyl (Boc) group. chemicalbook.comsigmaaldrich.com The introduction of the Boc group is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comorganic-chemistry.org This mono-protected intermediate, 1-Boc-piperazine, is commercially available and serves as a versatile starting material. sigmaaldrich.com The Boc group is favored due to its stability under a wide range of reaction conditions, including those that are basic or nucleophilic, yet it can be readily removed under acidic conditions. organic-chemistry.org

A relevant synthetic approach involves the nucleophilic aromatic substitution (SNAr) reaction between 1-Boc-piperazine and an activated fluorinated pyridine, such as 2,6-difluoropyridine (B73466). nih.gov In a documented synthesis of a related isomer, tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, 1-Boc-piperazine was reacted with 2,6-difluoropyridine in the presence of a base like triethylamine (Et₃N) in a solvent such as anhydrous dimethylformamide (DMF) under reflux conditions. nih.gov This strategy allows for the selective formation of the C-N bond between the unprotected piperazine nitrogen and the pyridine ring. The Boc group can then be removed in a subsequent step to yield the desired secondary amine, which can be further functionalized.

More recent advancements in the synthesis of 1-Boc-piperazine itself have focused on improving efficiency and reducing costs. chemicalbook.com Traditional methods involving the direct reaction of anhydrous piperazine with Boc₂O can suffer from low yields due to the formation of the di-protected by-product. chemicalbook.com An improved method involves the reaction of piperazine with acetic acid to form a salt, which then selectively reacts with Boc₂O. chemicalbook.com An even more innovative approach starts from diethylamine, proceeding through chlorination, Boc protection, and cyclization to afford 1-Boc-piperazine in high yield. chemicalbook.comgoogle.com

Fluorinated Boc protecting groups, such as F-Boc and triF-Boc, have also been developed as acid-stable bioisosteres for the Boc group, offering alternative deprotection profiles for more complex synthetic sequences. nih.gov

Stereoselective Synthesis of Chiral Derivatives

While there is no specific literature detailing the stereoselective synthesis of chiral derivatives of this compound, the synthesis of chiral piperazines is a well-established field, often starting from readily available chiral precursors like amino acids. rsc.orgresearchgate.net These methodologies provide a framework for how such a synthesis could be approached.

For instance, a general and scalable route to enantiomerically pure 2-substituted piperazines involves a four-step sequence starting from α-amino acids. rsc.org A key step is the aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org Another efficient one-pot procedure for creating enantiomerically pure 3-substituted piperazines utilizes an Ugi four-component reaction, followed by Boc-deprotection, intramolecular cyclization, and reduction. researchgate.net

Furthermore, chiral pyrimidinyl-piperazine carboxamide derivatives have been synthesized and evaluated as α-glucosidase inhibitors, demonstrating that the stereochemistry at the chiral center significantly impacts biological activity, with S-configurations being more active than R-configurations. nih.gov This highlights the importance of stereocontrol in designing pharmacologically active piperazine derivatives. The synthesis of chiral, nonracemic (piperazin-2-yl)methanol derivatives has also been achieved starting from the amino acid (S)-serine. nih.gov These established methods for synthesizing chiral piperazine scaffolds could potentially be adapted for the stereoselective synthesis of derivatives of this compound.

Convergent and Divergent Synthetic Strategies for Analogue Preparation

Convergent and divergent synthetic strategies are powerful tools for generating libraries of analogues for structure-activity relationship (SAR) studies. In a convergent synthesis, different fragments of the final molecule are prepared separately and then coupled together in the later stages. This approach is generally more efficient for producing a single target molecule. In contrast, a divergent synthesis starts from a common intermediate which is then elaborated into a variety of different analogues.

The synthesis of analogues of this compound can be envisioned using both approaches. For example, a divergent approach could start with this compound itself. The remaining secondary amine of the piperazine ring can be reacted with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, or alkyl halides, to generate a library of N-substituted derivatives.

A convergent approach would involve the synthesis of the 2-fluoropyridin-4-yl moiety and the piperazine fragment separately, followed by their coupling. For instance, various substituted piperazines could be prepared and then coupled with a suitable 2-fluoropyridine precursor. This strategy is particularly useful when significant diversity is desired in the piperazine portion of the molecule. A study on the synthesis of piperazine and homopiperazine (B121016) analogues of an anti-cancer lead compound utilized a coupling reaction between a pre-formed piperazine derivative and various side chains. nih.gov

This compound as a Key Building Block in Complex Chemical Synthesis

The this compound moiety is a valuable synthon for the construction of more complex molecular architectures, including multi-heterocyclic systems and molecules based on privileged scaffolds.

Construction of Multi-Heterocyclic Systems

The piperazine ring in this compound provides a convenient handle for the introduction of other heterocyclic systems. The secondary amine can be used in a variety of coupling reactions to append other rings. For example, it can undergo condensation reactions with dicarbonyl compounds to form new heterocyclic rings fused to the piperazine.

While specific examples utilizing this compound are not prevalent in the reviewed literature, the general principle is well-established. For instance, piperazine-fused cyclic disulfides have been developed as redox-responsive motifs. chemrxiv.org The synthesis of fused tricyclic heterocycle piperazine derivatives as potential antipsychotics has also been reported, demonstrating the utility of the piperazine core in building complex, multi-ring systems. nih.gov The synthesis of fused heterocyclic systems often involves the cyclization of a side chain attached to the piperazine nitrogen. For example, a hydrazinyl moiety attached to a pyridine ring can undergo intramolecular cyclization to form a tetrazolo[1,5-a]pyridine (B153557) system. researchgate.net

Integration into Privileged Structures and Chemical Scaffolds

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets. The piperazine ring itself is considered a privileged scaffold and is a common feature in many approved drugs. ijrrjournal.com Its ability to impact physicochemical properties such as solubility and basicity, along with its conformational flexibility, makes it a valuable component in drug design. ijrrjournal.comnih.gov

The this compound unit can be incorporated into larger molecules that are based on other privileged scaffolds. For example, the synthesis of novel arylamide derivatives containing a piperazine moiety as tubulin polymerization inhibitors has been reported. ontosight.ai In these compounds, the piperazine acts as a linker between a substituted aryl group and the arylamide core. The this compound moiety can be similarly used to connect different pharmacophoric elements, thereby creating new drug candidates with potentially improved properties. The pyrrolo[2,1-f] chemicalbook.comnih.govijrrjournal.comtriazine template is another example of a privileged scaffold where a piperazine derivative could be incorporated to modulate its biological activity. researchgate.net

Development of 3D Building Blocks for Chemical Space Exploration

The limitations of traditional, largely two-dimensional compound libraries in drug discovery have become increasingly apparent. To address this, there is a significant shift towards the creation and implementation of fragment libraries with greater three-dimensional (3D) character. These 3D fragments provide a more nuanced exploration of the protein-ligand interaction space, often leading to improved selectivity and pharmacological profiles. The compound this compound is a prime example of a building block designed for this purpose.

The rationale for its use in 3D fragment development stems from the intrinsic properties of its constituent parts: the fluorinated pyridine ring and the piperazine moiety. The piperazine ring, with its inherent non-planar chair and boat conformations, introduces a defined 3D geometry into a molecule. The two nitrogen atoms within the piperazine ring offer vectors for further functionalization, allowing for the systematic exploration of the surrounding chemical space. nih.govrsc.org

The incorporation of a 2-fluoropyridine group further enhances the utility of this building block. The fluorine atom is a bioisostere for a hydrogen atom but imparts significantly different electronic properties. drugdiscoverychemistry.com Its strong electronegativity can influence the basicity (pKa) of the nearby nitrogen atoms, which can be a critical factor in modulating interactions with biological targets and improving pharmacokinetic properties. uni.lu Furthermore, the fluoropyridine unit itself is a key pharmacophore found in numerous biologically active compounds. nih.govastx.com

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategic approach leverages the electronic properties of a di-substituted pyridine precursor.

Synthetic Scheme:

The reaction typically involves the treatment of 2,4-difluoropyridine with one equivalent of piperazine. The pyridine ring is activated towards nucleophilic attack by the ring nitrogen. The attack of the piperazine nucleophile preferentially occurs at the C-4 position. This regioselectivity is due to the superior ability of the para-positioned nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance, compared to the ortho position. chemicalbook.com

The reaction conditions are generally mild, often requiring a polar aprotic solvent and a non-nucleophilic base to scavenge the hydrofluoric acid byproduct.

Table 1: Key Reactants and Products

Compound NameMolecular FormulaRole
2,4-DifluoropyridineC₅H₃F₂NStarting Material
PiperazineC₄H₁₀N₂Nucleophile
This compoundC₉H₁₂FN₃Product

The resulting compound, this compound, serves as a versatile platform for the generation of diverse 3D fragments. The remaining secondary amine of the piperazine ring provides a readily available handle for the introduction of a wide array of chemical functionalities. This allows for the creation of a library of compounds with varied steric and electronic properties, all while maintaining the core 3D scaffold.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight181.22 g/mol
XlogP0.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Data sourced from PubChem CID 91811710 uni.lu

In the context of fragment-based drug discovery (FBDD), libraries of such 3D building blocks are screened against biological targets. nih.gov The aim is to identify low-molecular-weight fragments that bind with high ligand efficiency. astx.com The structural information gained from these initial hits can then be used to guide the design of more potent and selective lead compounds through fragment growing, linking, or merging strategies. nih.gov The defined three-dimensional shape of fragments derived from this compound makes them particularly well-suited for targeting the complex topographies of protein binding sites.

Chemical Reactivity and Derivatization Research of 1 2 Fluoropyridin 4 Yl Piperazine

Fundamental Reaction Types and Functional Group Interconversions

The primary reactive centers of 1-(2-Fluoropyridin-4-yl)piperazine are the two nitrogen atoms of the piperazine (B1678402) moiety and the fluorine atom on the pyridine (B92270) ring. These sites are amenable to a variety of fundamental chemical reactions.

Amination and Alkylation Reactions at Piperazine Nitrogens

Alkylation: The nucleophilic secondary amine of the piperazine ring readily undergoes alkylation with various alkyl halides. The reaction conditions can often be controlled to favor mono-alkylation over di-alkylation by using an excess of the piperazine starting material or by employing specific reaction conditions such as in-situ formation of piperazine monohydrochloride. researchgate.net For instance, the reaction with primary alkyl iodides can be challenging to control, but methods like using a supported catalyst and monitoring the reaction closely can lead to the desired mono-alkylated product. researchgate.net Reductive amination, another powerful method, involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product, thereby avoiding the formation of quaternary ammonium (B1175870) salts. researchgate.net

Table 1: Examples of Alkylation Reactions at the Piperazine Nitrogen

Alkylating AgentReaction ConditionsProductReference
Alkyl IodidePiperazine monohydrochloride, methanol, supported catalyst, heat1-Alkyl-4-(2-fluoropyridin-4-yl)piperazine researchgate.net
ButylaldehydeNaBH(OAc)₃1-Butyl-4-(2-fluoropyridin-4-yl)piperazine researchgate.net

Nucleophilic Substitution at the Pyridine Fluorine Atom

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. nih.govacs.org The high electronegativity of fluorine makes it a good leaving group in this context, often leading to faster reaction rates compared to other halogens like chlorine. nih.govacs.org

This reaction allows for the introduction of various nucleophiles, including those containing oxygen, sulfur, and nitrogen, at the C2-position of the pyridine ring. nih.gov The choice of solvent and reaction conditions can significantly influence the outcome and efficiency of these substitution reactions. sci-hub.se For example, in reactions with some nucleophiles, polar aprotic solvents like DMSO or HMPA can enhance the reaction rate. sci-hub.se

Table 2: Nucleophilic Aromatic Substitution at the Pyridine Fluorine Atom

NucleophileReaction ConditionsProduct TypeReference
AminesMild conditions2-Amino-substituted pyridine derivative nih.gov
AlcoholsMild conditions2-Alkoxy-substituted pyridine derivative nih.gov
ThiolsMild conditions2-Thio-substituted pyridine derivative nih.gov

Oxidation Reactions to N-Oxides

The nitrogen atoms in both the pyridine and piperazine rings can be oxidized to their corresponding N-oxides. The oxidation of pyridines typically requires stronger oxidizing agents, especially for electron-deficient pyridines. researchgate.net Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and a strong acid or anhydride (B1165640) (e.g., trifluoroacetic anhydride) are commonly employed. researchgate.netgoogle.com The formation of N-oxides can alter the electronic properties and metabolic stability of the parent molecule and can sometimes be used as a strategic step in a synthetic route to enable further functionalization. acs.orggoogle.com For example, pyridine N-oxides can be precursors for the synthesis of halogenated pyridines. acs.org

Reduction Reactions to Saturated Derivatives

While specific examples for the reduction of the pyridine ring in this compound are not prevalent in the provided search results, the reduction of pyridine rings to piperidines is a well-established transformation in organic chemistry. This is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium under hydrogen pressure. The conditions required for such a reduction can be harsh and may also affect other functional groups in the molecule. The synthesis of piperidine (B6355638) and pyrrolidine (B122466) derivatives can also be achieved from halogenated amides through a one-pot reaction involving amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov

Directed Derivatization for Advanced Functionalization and Chemical Probe Design

Building upon the fundamental reactivity, more complex derivatization strategies are employed to synthesize molecules with specific functions, such as chemical probes or drug candidates.

Acylation Strategies for Amide and Urea Formation

The secondary amine of the piperazine ring is readily acylated to form amides and ureas. These reactions are crucial for introducing a wide range of functional groups and for building more complex molecular architectures.

Amide Formation: Acylation with acyl chlorides or carboxylic acid anhydrides in the presence of a base is a standard method for forming the corresponding amide. This reaction is generally high-yielding and tolerant of various functional groups.

Urea Formation: The reaction of the piperazine nitrogen with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas. These derivatives are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Table 3: Acylation Reactions for Amide and Urea Formation

ReagentProduct TypeReference
Acyl ChlorideAmide ossila.com
Carboxylic AnhydrideAmide researchgate.net
IsocyanateUrea nih.gov

These derivatization strategies underscore the versatility of this compound as a building block in the design and synthesis of new chemical entities with potential applications in various fields of research.

Conjugation Chemistry for Bioconjugates and Chemical Tools

The chemical scaffold of this compound presents a versatile platform for the synthesis of bioconjugates and chemical tools. This utility is primarily derived from two key reactive sites within its structure: the nucleophilic secondary amine of the piperazine ring and the electrophilic 2-position of the fluoropyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr).

The piperazine moiety offers a straightforward handle for derivatization. The secondary amine can readily undergo a variety of well-established chemical transformations. For instance, it can be acylated with activated esters, sulfonylated with sulfonyl chlorides, or undergo reductive amination with aldehydes and ketones to introduce a wide array of functional groups or linker molecules. These modifications allow for the covalent attachment of this compound to biomolecules such as peptides, proteins, and nucleic acids, or to solid supports for applications in affinity chromatography or solid-phase synthesis. Research on similar piperazine-containing scaffolds has demonstrated their successful incorporation into libraries of compounds for drug discovery, highlighting the robustness of these conjugation strategies nih.gov.

Furthermore, the 2-fluoropyridine (B1216828) core is a key feature for more advanced bioconjugation strategies. The fluorine atom at the 2-position activates the pyridine ring towards nucleophilic aromatic substitution, allowing for its displacement by nucleophiles such as thiols (e.g., from cysteine residues in proteins), amines (e.g., lysine (B10760008) residues), and other nucleophilic moieties present on biomolecules or chemical probes. Studies on various 2-fluoropyridine derivatives have shown that these SNAr reactions can proceed under relatively mild conditions, which is a critical consideration when working with sensitive biological macromolecules nih.gov. This reactivity enables the site-specific labeling of proteins and other biomolecules. For example, derivatives of 2-cyanopyridine (B140075) have been shown to react efficiently with the N-terminal cysteine of peptides under mild, aqueous conditions, demonstrating the utility of the pyridine core in bioconjugation rsc.org.

The combination of the reactive piperazine nitrogen and the activatable 2-fluoropyridine ring makes this compound a bifunctional linker. One part of the molecule can be pre-functionalized, for example, by attaching a targeting ligand to the piperazine nitrogen, while the 2-fluoropyridine moiety remains available for subsequent conjugation to a reporter group or a biomolecule of interest. This modular approach is highly advantageous in the construction of complex bioconjugates and multifunctional chemical tools.

Introduction of Reporter Groups for Spectroscopic Probes

The unique electronic properties of the 2-fluoropyridine ring in this compound make it an excellent substrate for the introduction of reporter groups, particularly for the development of spectroscopic probes for imaging and analytical applications. The primary strategy for introducing such reporters is through the nucleophilic aromatic substitution (SNAr) of the fluoride (B91410) atom.

A significant application of this chemistry is in the field of Positron Emission Tomography (PET) imaging, a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter due to its favorable decay characteristics. The 2-fluoropyridine moiety can be readily labeled with ¹⁸F via nucleophilic substitution of a suitable leaving group, such as a nitro group or a trialkylammonium salt, at the 2-position of the pyridine ring acs.orgacs.org. Research has demonstrated the successful ¹⁸F-labeling of 2-fluoropyridine-containing prosthetic groups, which are then conjugated to biomolecules like bombesin (B8815690) analogues for imaging gastrin-releasing peptide receptors in cancer nih.gov.

The general strategy involves synthesizing a precursor molecule where the 2-position of the pyridine ring is substituted with a good leaving group. This precursor is then reacted with K¹⁸F in the presence of a cryptand like Kryptofix 2.2.2 to facilitate the nucleophilic fluorination. This method has been successfully applied to the radiosynthesis of complex molecules, such as the PET tracer [¹⁸F]AV-1451 for imaging tau pathology in the brain acs.orgacs.org. Following this principle, this compound could be derivatized at the piperazine nitrogen with a biomolecule-targeting moiety, and a precursor with a leaving group at the 2-position of the pyridine ring could be synthesized for subsequent ¹⁸F-labeling.

Applications in Medicinal Chemistry Research and Drug Discovery

Scaffold Design and Lead Compound Development Utilizing 1-(2-Fluoropyridin-4-yl)piperazine

The inherent structural features of this compound make it an attractive scaffold for generating lead compounds in drug discovery programs. The piperazine (B1678402) nitrogen atoms offer convenient points for chemical modification, allowing for the systematic exploration of chemical space to identify potent and selective molecules.

Derivatives of fluorinated aryl piperazines have been instrumental in the development of ligands for various neurological receptors. For instance, a series of 1-(pyrimidin-2-yl)piperazine derivatives, which share structural similarities with the 2-fluoropyridin-4-yl piperazine core, were synthesized and evaluated as potential atypical antipsychotic agents. One lead compound from this series demonstrated a notable affinity for sigma binding sites, which are implicated in modulating dopaminergic activity, suggesting a potential therapeutic application in psychosis. researchgate.net The R(+) enantiomer of this compound was found to be up to 11-fold more potent than its S(-) counterpart in binding to these sigma sites. researchgate.net This highlights the importance of the fluorinated heteroaryl-piperazine scaffold in designing selective ligands for central nervous system targets.

The piperazine scaffold is a privileged structure in the design of kinase inhibitors, often serving as a linker that correctly orients other pharmacophoric groups within the ATP-binding pocket of the kinase. While specific examples directly citing this compound in publicly available research are limited, the general strategy is well-established. For example, optimization of imidazo[4,5-b]pyridine-based inhibitors for Aurora kinases involved incorporating a piperazine moiety to enhance potency and pharmacokinetic properties. nih.gov The 2-fluoropyridine (B1216828) group, in particular, is often used to improve potency and selectivity. This strategic inclusion suggests that this compound is a highly relevant building block for creating new generations of selective kinase inhibitors for oncology and other diseases. mdpi.com

The this compound structure has been explicitly used to generate derivatives that modulate the activity of key enzymes. In one study, it served as a precursor for the synthesis of novel fluorinated cinnamylpiperazines designed as potential monoamine oxidase B (MAO-B) ligands. drugbank.com MAO-B is a crucial enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. The synthesis involved coupling the this compound core with cinnamyl moieties to explore their binding affinity for the enzyme. drugbank.com

In another line of research, analogues based on the closely related 4-(2-fluorophenyl)piperazin-1-yl structure were developed as inhibitors of human equilibrative nucleoside transporters (ENTs). These transporters are vital for nucleotide synthesis and adenosine (B11128) signaling. nih.gov The study demonstrated that derivatives of this scaffold could act as potent and irreversible inhibitors of both ENT1 and ENT2, showcasing the utility of this chemical core in modulating enzyme and transporter function. nih.gov

Structure-Activity Relationship (SAR) and Lead Optimization Methodologies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. The this compound scaffold provides a robust platform for such investigations.

Systematic SAR studies are crucial for optimizing lead compounds. Research on inhibitors of human equilibrative nucleoside transporters (ENTs) provides a clear example of this process. Starting with a lead compound, FPMINT, which contains a 4-(2-fluorophenyl)piperazin-1-yl core, researchers synthesized a series of analogues to probe the SAR. nih.gov Modifications were made to different parts of the molecule, including the terminal aromatic ring and the fluorophenyl moiety attached to the piperazine.

The study found that the presence of a halogen substitute on the fluorophenyl ring was essential for inhibitory activity against both ENT1 and ENT2. nih.gov Furthermore, replacing the original naphthalene (B1677914) group with a substituted benzene (B151609) ring had a significant impact on activity, demonstrating how systematic modifications can fine-tune the biological effects of the parent compound. nih.gov Similarly, a study on MAO-B ligands involved creating a series of ten different fluorinated cinnamylpiperazines to assess how structural changes influenced binding affinity. drugbank.com

Modification SiteSubstitutionImpact on ENT1 InhibitionImpact on ENT2 Inhibition
Terminal Aromatic Moiety Benzene (unsubstituted)AbolishedAbolished
Benzene with meta-ChloroRestoredNo Effect
Benzene with meta-MethylRegainedRegained
Benzene with para-EthylRegainedRegained
Fluorophenyl Moiety Absence of HalogenAbolishedAbolished

This table summarizes SAR findings for analogues of FPMINT, an inhibitor of equilibrative nucleoside transporters (ENTs), based on research into derivatives of a closely related chemical scaffold. nih.gov

Rational design leverages structural knowledge of the biological target to create more effective drugs. The development of ENT inhibitors illustrates this approach. After initial screening, molecular docking analyses were used to predict how the inhibitor analogues bind to the transporter protein. nih.gov This computational modeling helps explain why certain modifications enhance activity while others diminish it. For example, the finding that adding a small chloro or methyl group to a specific position on a terminal benzene ring could restore or regain inhibitory activity is a direct outcome of rational, structure-based design. nih.gov This method allows for the creation of analogues with improved potency and better selectivity for their intended target, minimizing off-target effects. The ultimate goal of such rational design is to optimize the drug-like properties of the lead compound, a process where scaffolds like this compound are invaluable.

Hybridization Strategies in Scaffold Optimization

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules to create a single hybrid compound. This approach aims to develop new molecules with enhanced biological activity, improved selectivity, or better pharmacokinetic profiles. The this compound scaffold is an attractive component for such hybridization strategies due to the advantageous properties conferred by its constituent parts. The piperazine ring can improve solubility and act as a versatile linker, while the fluorinated pyridine (B92270) moiety can enhance binding affinity and metabolic stability. researchgate.netresearchgate.net

A notable example of a hybridization strategy involving a similar pyridylpiperazine scaffold is the development of novel urease inhibitors. In a study, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and evaluated for their urease inhibitory activity. nih.gov The researchers combined the pyridylpiperazine core with various N-arylacetamides and N-arylpropanamides to create a library of hybrid molecules. nih.gov This approach led to the discovery of compounds with significantly lower IC50 values compared to the standard urease inhibitor, thiourea, demonstrating the power of hybridization in optimizing biological activity. nih.gov

Another application of hybridization is in the development of anticancer agents. For instance, novel rhein-piperazine-furanone hybrids were designed and synthesized, showing enhanced cytotoxicity against human lung cancer cells compared to the parent compound, rhein. nih.gov While not containing the specific 2-fluoropyridin-4-yl moiety, this research highlights the utility of the piperazine ring as a central scaffold for connecting different pharmacophores to create potent and selective anticancer agents. nih.gov

The following table illustrates examples of hybrid molecules based on piperazine scaffolds and their therapeutic targets, showcasing the versatility of this structural motif in drug design.

Hybrid Compound ClassPharmacophores CombinedTherapeutic Target/ApplicationReference
Pyridylpiperazine DerivativesPyridylpiperazine, N-arylacetamidesUrease Inhibition nih.gov
Rhein-piperazine-furanone HybridsRhein, Piperazine, FuranoneAnticancer (Lung Cancer) nih.gov
Imidazole-1,2,4-oxadiazole-piperazine HybridsImidazole, 1,2,4-Oxadiazole, PiperazineAnticancer astx.com
Arylamide-piperazine DerivativesN-benzylarylamide, PiperazineTubulin Polymerization Inhibition (Anticancer) nih.gov

High-Throughput Synthesis and Combinatorial Library Generation

The demand for large and diverse collections of chemical compounds for high-throughput screening (HTS) has driven the development of advanced synthetic methodologies. High-throughput synthesis and combinatorial chemistry are powerful tools for rapidly generating extensive libraries of molecules, accelerating the pace of drug discovery. nih.gov

Parallel Synthesis Approaches for Compound Libraries

Parallel synthesis allows for the simultaneous preparation of a large number of individual compounds in a spatially addressed manner. nih.gov This technique is particularly well-suited for the generation of libraries based on a common scaffold, such as this compound. The piperazine moiety, with its two reactive nitrogen atoms, provides an excellent handle for introducing diversity into the molecular structure. researchgate.net

One common approach for the parallel synthesis of piperazine-containing libraries is N-acylation. This involves reacting the piperazine core with a diverse set of carboxylic acids or their activated derivatives to generate a library of amides. Another method is reductive amination, where the piperazine is reacted with a variety of aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.

A study on the parallel synthesis of piperazine-tethered thiazole (B1198619) compounds demonstrated the efficiency of this approach. nih.gov By reacting piperazine with a library of 4-chloromethyl-2-amino thiazoles and subsequently with various carboxylic acids, a diverse collection of disubstituted piperazine derivatives was generated and screened for antiplasmodial activity. nih.gov This highlights how a core building block can be systematically functionalized to explore a wide chemical space.

The table below outlines common reactions used in the parallel synthesis of piperazine-containing libraries.

Reaction TypeReagentsResulting FunctionalizationReference
N-AcylationCarboxylic acids, Acyl chloridesAmide bond formation
Reductive AminationAldehydes, KetonesN-alkylation
Nucleophilic Aromatic Substitution (SNAr)Electron-deficient (hetero)arenesN-arylation
Buchwald-Hartwig CouplingAryl halides/triflatesN-arylation

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional HTS for identifying novel starting points for drug development. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules.

The this compound molecule itself, or fragments derived from it, can be valuable components of a fragment library. The piperazine ring is a common motif found in many approved drugs and is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its inclusion in a fragment library can increase the likelihood of identifying hits with favorable physicochemical properties.

The process of evolving a fragment hit often involves linking it to other fragments or growing it by adding new chemical functionalities. The piperazine moiety in this compound offers multiple vectors for such elaboration. For example, the unsubstituted nitrogen of the piperazine ring can be functionalized to explore different chemical spaces and improve binding affinity to the target protein.

An example of FBDD leading to a clinical candidate containing a piperazine moiety is the discovery of IRAK4 inhibitors. A micromolar hit identified from a fragment library screen was optimized by leveraging three-dimensional topology and judicious placement of lipophilicity to yield potent inhibitors with nanomolar cellular activity. This optimization process often involves the strategic incorporation of fragments like substituted piperazines to enhance potency and improve pharmacokinetic properties.

The following table summarizes key aspects of FBDD and the potential role of fragments like this compound.

FBDD PrincipleDescriptionRelevance of this compound
Fragment Libraries Collections of low-molecular-weight compounds (typically <300 Da).The compound itself or its substructures can be included as fragments.
Hit Identification Screening for weak but efficient binding to a biological target.The fluorinated pyridine and piperazine moieties can form key interactions with a target.
Fragment Evolution Growing a fragment hit by adding chemical groups to improve potency.The reactive nitrogen of the piperazine allows for straightforward chemical modification.
Fragment Linking Connecting two or more fragments that bind to adjacent sites on a target.The piperazine can serve as a linker between two pharmacophoric fragments.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 2 Fluoropyridin 4 Yl Piperazine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of 1-(2-Fluoropyridin-4-yl)piperazine and its analogues. These techniques probe the interactions of molecules with electromagnetic radiation, yielding unique spectral fingerprints that reveal specific structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine-19.

¹H NMR: In the ¹H NMR spectrum of piperazine (B1678402) derivatives, the protons of the piperazine ring typically appear as broad singlets or multiplets in the aliphatic region. For instance, in N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the eight protons of the piperazine ring are observed at δ 3.84 (broad singlet, 4H) and δ 2.54 (broad singlet, 4H). researchgate.net For derivatives of this compound, the protons on the fluoropyridinyl ring would exhibit characteristic chemical shifts and coupling constants influenced by the fluorine substituent and the nitrogen atom in the pyridine (B92270) ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the piperazine and fluoropyridine rings are diagnostic. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used to calculate theoretical chemical shifts, which show good agreement with experimental data for similar structures. researchgate.netresearchgate.net

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. The fluorine nucleus will have a characteristic chemical shift and will exhibit coupling to adjacent protons on the pyridine ring, providing valuable structural information.

A summary of typical NMR data for related piperazine derivatives is presented below:

NucleusTypical Chemical Shift Range (ppm)Notes
¹H (Piperazine Ring)2.5 - 4.0Often broad signals due to conformational exchange.
¹H (Aromatic/Heteroaromatic)6.0 - 8.5Specific shifts and coupling patterns depend on substituents.
¹³C (Piperazine Ring)40 - 60
¹³C (Aromatic/Heteroaromatic)100 - 160
¹⁹FSpecific to Fluoro-aromatic compoundsProvides direct evidence of the fluorine environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. frontiersin.org These methods are excellent for identifying functional groups and providing a "fingerprint" of the compound. frontiersin.org

FT-IR Spectroscopy: In the FT-IR spectrum of piperazine derivatives, characteristic bands are observed for N-H stretching (if present, typically in the 3200-3500 cm⁻¹ region), C-H stretching of the piperazine ring (around 2800-3000 cm⁻¹), and C-N stretching vibrations. scispace.com For this compound, additional strong absorptions corresponding to the C-F bond and the pyridine ring vibrations would be expected. For example, in studies of 1-(4-Chlorophenyl) piperazine, C-C stretching modes were observed in the IR spectrum at 1629, 1593, 1496, and 1450 cm⁻¹. scispace.com

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic C-H stretching vibrations, which can be weak in the IR spectrum, often show strong signals in the Raman spectrum. scispace.com The symmetric vibrations of the piperazine and pyridine rings are also typically Raman active.

A detailed interpretation of the vibrational spectra is often aided by computational methods, such as Density Functional Theory (DFT), to calculate theoretical frequencies and assign the observed bands to specific vibrational modes based on the potential energy distribution (PED). researchgate.netnih.gov

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretch (secondary amine)3200 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2800 - 3000
C=C, C=N Stretch (aromatic ring)1400 - 1650
C-F Stretch1000 - 1400
C-N Stretch1020 - 1250

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Piperazine itself does not absorb significantly in the UV range. researchgate.net However, the introduction of a chromophore, such as the 2-fluoropyridine (B1216828) ring, results in characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorption maxima related to the π → π* and n → π* transitions of the fluoropyridinyl system. The position and intensity of these bands can be influenced by the solvent polarity. For related phenylpiperazine derivatives, absorption bands are observed in the UV region, with the position of the absorption maximum being influenced by substituents on the phenyl ring. researchgate.net

Chromatographic and Mass Spectrometric Methodologies

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound, quantifying its concentration, and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. nih.gov It is widely used for determining the purity of this compound and for quantifying it in various matrices.

Due to the basic and hydrophilic nature of piperazine, it is often not well-retained on traditional reversed-phase columns without the use of an ion-pairing reagent. sielc.com Therefore, specialized HPLC methods are often developed. Hydrophilic Interaction Chromatography (HILIC) has been successfully employed for the analysis of piperazine using a cyanopropyl bonded stationary phase and an evaporative light scattering detector (ELSD). capes.gov.br

The choice of detector is also critical. While UV detection is common, piperazine itself lacks a strong chromophore. jocpr.com However, the 2-fluoropyridine moiety in this compound allows for UV detection. For trace analysis of piperazine and its non-chromophoric derivatives, derivatization to introduce a UV-active group is a common strategy. researchgate.netjocpr.com

A typical HPLC method would be validated for linearity, precision, accuracy, selectivity, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Method Development for Derivatized Piperazine

For the analysis of piperazine and its derivatives that lack a suitable chromophore for UV detection, a derivatization step is often incorporated into the analytical method. researchgate.netjocpr.com This involves reacting the piperazine moiety with a reagent to form a stable, UV-active derivative.

A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comjocpr.com The reaction of piperazine with NBD-Cl produces a derivative that can be readily detected by HPLC with UV detection. jocpr.comjocpr.com This approach allows for the sensitive quantification of piperazine at low levels. researchgate.net The method is validated for various parameters including linearity, precision, accuracy, and robustness. jocpr.com Another approach involves derivatization with benzaldehyde (B42025) to form a stable, UV-active derivative. researchgate.net

The development of such methods involves optimizing the derivatization reaction conditions (e.g., reagent concentration, reaction time, temperature, and pH) and the chromatographic separation parameters (e.g., column type, mobile phase composition, flow rate, and detector wavelength).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the selective and sensitive quantification of this compound in complex matrices. This powerful hyphenated method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.

In a typical LC-MS/MS workflow for analyzing this compound, a reverse-phase C18 column is commonly employed for chromatographic separation. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid to ensure efficient ionization. nih.gov

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole. Following collision-induced dissociation (CID) in the second quadrupole, a characteristic product ion is monitored in the third quadrupole. This specific transition provides a high degree of confidence in the identification and quantification of the analyte, even at low concentrations.

The development of a robust LC-MS/MS method involves the optimization of several parameters, including the ion source conditions (e.g., ion spray voltage, temperature, and gas flows) and compound-specific parameters like declustering potential and collision energy. nih.gov The method is then validated for its linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results, which is critical for pharmacokinetic studies and other applications in pharmaceutical research. nih.govnih.gov

Table 1: Representative LC-MS/MS Parameters for the Analysis of Piperazine Derivatives

ParameterTypical Value/Condition
Chromatography
ColumnReverse-phase C18 (e.g., 100 mm x 4.6 mm, 3.0 µm) researchgate.net
Mobile Phase A5 mM Ammonium Acetate (B1210297) in Water researchgate.net
Mobile Phase BMethanol or Acetonitrile nih.gov
Flow Rate0.4 - 0.8 mL/min nih.govresearchgate.net
Injection Volume10 µL researchgate.net
Column Temperature45 °C researchgate.net
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive nih.gov
Monitoring ModeMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion ([M+H]⁺)m/z 182.1088 uni.lu
Product Ion(s)To be determined experimentally
Ion Spray Voltage~5000 V nih.gov
Source Temperature~450 °C nih.gov

Note: The specific product ions for this compound would need to be determined through experimental infusion and fragmentation studies. The values presented are representative based on literature for similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and the characterization of its potential transformation products or impurities. Unlike nominal mass instruments, HRMS analyzers, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, provide exact mass measurements with high accuracy and resolving power.

The primary application of HRMS in this context is the determination of the elemental composition of the parent compound and its related substances. The exact mass of the protonated this compound molecule ([M+H]⁺) is 182.10881 Da. uni.lu HRMS can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm), which provides strong evidence for the compound's elemental formula (C₉H₁₃FN₃⁺). researchgate.net

This capability is particularly valuable in impurity profiling, where the structures of unknown impurities need to be elucidated. By obtaining the exact mass of an impurity, a list of possible elemental compositions can be generated, significantly narrowing down the potential structures. When coupled with fragmentation data from MS/MS experiments, HRMS allows for the confident identification of unknown compounds without the need for authentic reference standards.

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z (mass to charge ratio)
[M+H]⁺182.10881
[M+Na]⁺204.09075
[M-H]⁻180.09425
[M+NH₄]⁺199.13535
[M+K]⁺220.06469
[M]⁺181.10098

Data sourced from PubChemLite. uni.lu These values are predicted and serve as a reference for experimental determination.

Specialized Analytical Applications in Chemical Research

The analytical methods for this compound extend beyond basic identification and quantification to more specialized applications within the pharmaceutical research landscape.

Analytical Method Validation Protocols in Pharmaceutical Research

The validation of analytical methods is a critical requirement in pharmaceutical research to ensure the reliability and integrity of the data generated. For a compound like this compound, any quantitative method, particularly LC-MS/MS, must undergo a rigorous validation process according to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH).

The validation protocol assesses various parameters to demonstrate that the method is suitable for its intended purpose. These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jocpr.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. jocpr.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by determining the recovery of spiked analyte in a blank matrix. jocpr.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govjocpr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. jocpr.com

A successful validation demonstrates that the analytical method is reliable, reproducible, and suitable for its intended application in a regulated environment.

Trace Analysis and Impurity Profiling

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products are of paramount importance to ensure their safety and quality. nih.gov Impurity profiling for this compound involves the use of highly sensitive analytical techniques, primarily LC-MS, to detect, identify, and quantify any unwanted chemical substances. nih.gov

Impurities can arise from various sources, including the manufacturing process (e.g., starting materials, intermediates, by-products), degradation of the drug substance upon storage, or interaction with excipients in the final formulation. nih.gov Given that some impurities can be toxic, their levels must be carefully controlled. nih.gov

Trace analysis methods, often employing LC-MS/MS, are developed to achieve the low detection limits required to monitor impurities at levels stipulated by ICH guidelines. nih.gov According to these guidelines, the identification threshold for impurities can be as low as 0.1% for drug substances with a maximum daily dose of less than 2 grams. nih.gov For potentially mutagenic impurities, the control limits are much stricter.

The process of impurity profiling involves:

Detection: Using a high-resolution and sensitive analytical technique to detect all potential impurities.

Identification/Structure Elucidation: Employing techniques like HRMS and NMR to determine the chemical structure of the detected impurities.

Quantification: Using a validated analytical method to measure the levels of the identified impurities.

This comprehensive analysis ensures that the impurity profile of this compound is well-understood and controlled within acceptable limits throughout the drug development process.

Computational and Theoretical Chemistry Investigations of 1 2 Fluoropyridin 4 Yl Piperazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For piperazine (B1678402) derivatives, these studies elucidate the structural and electronic characteristics that govern their biological activity.

Density Functional Theory (DFT) for Molecular Geometry and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the structural and electronic properties of molecules. nih.govnih.gov For compounds similar to 1-(2-Fluoropyridin-4-yl)piperazine, such as 1-(4-Fluorophenyl)piperazine, DFT calculations at the B3LYP/6-311++G(d) level of theory have been employed to determine the optimized molecular geometry. nih.gov These studies involve a potential energy surface scan to identify the most stable conformer of the molecule. nih.gov

The optimized geometric parameters, including bond lengths and angles, provide a detailed picture of the molecule's three-dimensional structure. For instance, in related aryl piperazine derivatives, DFT calculations have been used to analyze the geometry and electronic features, providing insights into the impact of different substituents on the piperazine ring.

Table 1: Representative DFT-Calculated Properties for a Fluorophenylpiperazine Analog

PropertyValueReference
MethodDFT/B3LYP nih.gov
Basis Set6-311++G(d) nih.gov
Most Stable ConformerIdentified via PES scan nih.gov

Note: This data is for the analogous compound 1-(4-Fluorophenyl)piperazine as a representative example.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

For 1-(4-Fluorophenyl)piperazine, FMO analysis has shown that a larger HOMO-LUMO gap corresponds to higher stability and lower chemical reactivity. This analysis helps in understanding the charge transfer that can occur within the molecule, which is crucial for its biological interactions. The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: FMO Analysis Data for a Fluorophenylpiperazine Analog

ParameterDescriptionSignificanceReference
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates the ability to donate an electron nih.gov
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates the ability to accept an electron nih.gov
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability

Note: This data is for the analogous compound 1-(4-Fluorophenyl)piperazine as a representative example.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It examines the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors).

Table 3: Representative NBO Analysis Findings for Related Heterocyclic Systems

Interaction TypeDonor NBOAcceptor NBOStabilization Energy (E2)Reference
Intermolecular H-bondn1(N)σ(N-H)High
Intramolecular charge transferπ(C=C)π(C=C)Moderate

Note: This table represents the types of findings from NBO analysis on similar molecules, as specific data for this compound is not available.

Molecular Modeling and Docking Studies (for derivative design and target interaction insights)

Molecular modeling and docking are essential tools for drug discovery, allowing for the prediction of how a ligand will interact with a protein's binding site.

Ligand-Protein Docking for Predicting Binding Modes

Ligand-protein docking simulations are used to predict the preferred orientation and binding affinity of a molecule when it interacts with a target protein. This method is crucial for designing derivatives of this compound with enhanced biological activity.

In studies of various piperazine derivatives, molecular docking has been successfully used to understand their binding interactions with enzymes like urease and acetylcholinesterase. nih.gov The results of these docking studies, often presented as a docking score, help to identify key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site. For example, docking studies on piperazine derivatives have shown that substitutions on the phenyl ring can significantly influence the binding affinity.

Table 4: Representative Ligand-Protein Docking Applications for Piperazine Derivatives

Target ProteinLigand ClassKey FindingsReference
UreasePiperazine derivativesIdentification of binding interactions in the active site
Acetylcholinesterase1-(4-Fluorophenyl)piperazinePrediction of binding to the active site for potential Alzheimer's treatment nih.gov
Sigma-1 ReceptorPiperidine (B6355638)/piperazine-based compoundsDeciphering the binding mode of potent ligands

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis, coupled with energy minimization, is used to find the most stable three-dimensional structure of a molecule, which is often the biologically active conformation. nih.gov

For derivatives of 1-(2-pyrimidinyl)piperazine, a close structural relative of the title compound, conformational analysis has been used to propose model bioactive conformations. Similarly, for 1-(4-Fluorophenyl)piperazine, a potential energy surface scan is performed to discover the minimum energy conformer. nih.gov This process is essential as the molecule's conformation can significantly impact its ability to bind to a biological target. The pseudoallylic strain in N-acylpiperidines, for example, has been shown to dictate the axial orientation of a 2-substituent.

Table 5: Approaches in Conformational Analysis of Piperazine Derivatives

MethodApplicationOutcomeReference
Potential Energy Surface ScanFinding the most stable conformerIdentification of minimum energy structure nih.gov
Dipole Moment MeasurementDetermining the predominant conformationEvidence for trans-fused conformations in related systems
Pharmacophore DesignModeling the bioactive conformationDevelopment of models for sedative-hypnotic activity

Quantitative Structure-Activity Relationship (QSAR) and In Silico Screening Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid assessment and prioritization of chemical entities. For scaffolds such as this compound, these in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening, are pivotal for guiding lead optimization and identifying novel candidates with desired biological activities. These methods leverage computational power to predict the physicochemical and biological properties of compounds, thereby reducing the time and cost associated with exhaustive experimental synthesis and testing. nih.gov

Development of 2D and 3D-QSAR Models for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in lead optimization, providing insights into the key structural features that influence a compound's potency and efficacy.

2D-QSAR

In 2D-QSAR studies, the biological activity is correlated with molecular descriptors calculated from the 2D representation of the molecules. nih.gov For a series of analogs based on the this compound core, these descriptors can encompass a wide range of properties, including electronic (e.g., electronegativity, partial charges), steric (e.g., molecular weight, molar refractivity), and physicochemical (e.g., logP, topological polar surface area - TPSA) parameters. nih.govresearchgate.net

The development of a 2D-QSAR model typically involves several steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: A large number of 2D descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a linear equation that best correlates the descriptors with biological activity. nih.gov For instance, a model might reveal that activity is positively correlated with hydrophobicity and negatively correlated with the molecule's size.

Model Validation: The model's robustness and predictive ability are rigorously assessed using internal (e.g., leave-one-out cross-validation, Q²) and external validation (predicting the activity of the test set compounds, R² pred). mdpi.com

A hypothetical 2D-QSAR model for a series of piperazine derivatives might identify descriptors like the "Minimum exchange energy for a C-N bond" (MECN) as being highly influential on the compound's activity. nih.gov

Table 1: Representative 2D Descriptors for QSAR Analysis of Piperazine Analogs

This table is for illustrative purposes and shows typical descriptors used in QSAR studies.

CompoundMolecular Weight (MW)logPTopological Polar Surface Area (TPSA) (Ų)Number of Rotatable Bonds
Analog 1250.32.145.23
Analog 2264.32.545.24
Analog 3282.72.358.53
Analog 4298.43.045.25

3D-QSAR

While 2D-QSAR provides valuable information, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more detailed, three-dimensional perspective. mdpi.com These approaches evaluate the steric and electrostatic fields surrounding a set of aligned molecules, correlating variations in these fields with changes in biological activity. mdpi.com

For the this compound scaffold, a 3D-QSAR study would involve:

Molecular Alignment: Aligning a series of active analogs based on a common substructure, such as the fluoropyridinylpiperazine core.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point.

Statistical Analysis: Using Partial Least Squares (PLS) regression to build a model linking the field values to activity. mdpi.comnih.gov

The output of a 3D-QSAR study is often visualized as contour maps. mdpi.com These maps highlight regions where modifications to the this compound structure could lead to improved activity. For example, a green contour map in a CoMFA steric field would indicate that adding bulky substituents in that region is favorable for activity, while a blue contour in an electrostatic map would suggest that positive charge is preferred. These insights are crucial for guiding the rational design of new, more potent derivatives.

Virtual Screening of Compound Libraries Containing the Piperazine Moiety

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.govjst.go.jp This approach is particularly valuable for discovering novel hits with diverse chemical scaffolds. The piperazine heterocycle is considered a privileged scaffold in drug discovery, and libraries containing this moiety are frequently screened for various therapeutic targets. nih.govresearchgate.net

A typical virtual screening campaign involving the this compound scaffold or similar structures would proceed through a hierarchical workflow:

Library Preparation: A large database of purchasable or virtual compounds is prepared. This involves generating 3D structures and assigning correct protonation states for each molecule. researchgate.net

Target-Based Screening (Molecular Docking): If the 3D structure of the biological target is known, molecular docking is the most common screening method. nih.gov In this process, each compound from the library is computationally "docked" into the binding site of the target protein. An algorithm then predicts the binding pose and calculates a "docking score," which estimates the binding affinity. nih.gov Compounds with the best scores are selected for further analysis.

Ligand-Based Screening: If the target structure is unknown, ligand-based methods can be used. These approaches, such as shape-based screening, use a known active molecule (like a potent this compound analog) as a template to find other compounds in the library with similar shape and chemical features. jst.go.jp

Filtering and Hit Selection: The initial hits from screening are often filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to prioritize compounds with drug-like characteristics. researchgate.netnih.gov The top-ranked compounds are then selected for experimental validation. jst.go.jp

For example, a virtual screening campaign might identify several piperazine derivatives with promising docking scores against a specific kinase target. nih.gov These hits would then be subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted binding pose before being synthesized for biological testing. nih.govrsc.org

Table 2: Illustrative Virtual Screening Docking Results

This table provides a hypothetical example of docking scores for compounds screened against a target protein.

Compound IDScaffoldDocking Score (kcal/mol)Predicted Key Interactions
ZINC89143121,3,4-Thiadiazole-9.1H-bond with ASN923
Cpd_101Fluoropyridinyl-piperazine-8.8H-bond with GLU885, Pi-Pi with PHE1047
Cpd_102Fluoropyridinyl-piperazine-8.5H-bond with GLU885
Tivozanib (Reference)Quinoline-8.2H-bond with CYS919, ASP1046

Radiochemistry and Positron Emission Tomography Pet Precursor Research

Fluorine-18 (B77423) Radiosynthesis and Labeling Strategies

The introduction of Fluorine-18 into molecules built upon the 1-(2-Fluoropyridin-4-yl)piperazine framework is achieved through several sophisticated radiochemical techniques. The choice of strategy depends on the specific precursor available and the desired position of the ¹⁸F label.

Nucleophilic ¹⁸F-Fluorination Methods Utilizing Precursors

Nucleophilic substitution is the most common method for producing ¹⁸F-labeled radiotracers. This process involves reacting a precursor molecule, which contains a good leaving group, with ¹⁸F-fluoride ions. For scaffolds related to this compound, this typically involves a precursor where the position to be fluorinated is activated towards nucleophilic attack.

Common leaving groups for the synthesis of ¹⁸F-fluoroarenes include nitro groups and halogens. nih.gov The reaction is typically performed in high-boiling point, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, often between 120-150 °C. nih.gov For instance, the radiosynthesis of [¹⁸F]6FPWAY, a serotonin-1A receptor antagonist containing a fluoropyridinyl moiety, can be achieved by reacting a nitro-precursor (6NPWAY) or a bromo-precursor (6BPWAY) with K[¹⁸F]F-K₂₂₂ complex. nih.gov The reaction with the bromo-precursor yielded 15-25% of the final product within 50-70 minutes. nih.gov

Another approach involves using diaryliodonium salts as precursors. These hypervalent iodine compounds react with [¹⁸F]fluoride to form the desired ¹⁸F-fluoroarene in a single step. nih.gov This method has been successfully used to produce versatile building blocks like 1-bromo-4-[¹⁸F]fluorobenzene. nih.gov

The efficiency of these nucleophilic fluorination reactions is influenced by several factors, including the type of solvent, reaction temperature, and the concentration of the precursor. nih.gov

Palladium-Catalyzed ¹⁸F-Arylation for Direct Labeling

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for synthesizing ¹⁸F-labeled compounds. These methods can be used to form a carbon-nitrogen bond, linking a pre-labeled ¹⁸F-fluoropyridine with piperazine (B1678402), or to couple an ¹⁸F-labeled aryl group to the piperazine nitrogen.

More directly related to the 2-fluoropyridine (B1216828) structure, researchers have developed a sequence involving the radiofluorination of a bromopyridinyl-iodonium salt to produce 2-bromo-5-[¹⁸F]fluoropyridine, which is then coupled with various amines, including methylpiperazine, using a palladium catalyst. frontiersin.org This sequence demonstrates the feasibility of using palladium catalysis to attach the piperazine moiety after the introduction of Fluorine-18 to the pyridine (B92270) ring, achieving yields from 8-85% in the amination step. frontiersin.org

Table 1: Comparison of Palladium-Catalyzed N-Arylation Conditions

Parameter Condition 1 Condition 2
Catalyst Palladium Complex Palladium Complex
Solvent Toluene Dimethylformamide (DMF)
Base Weak inorganic (e.g., K₃PO₄) Weak inorganic (e.g., Cs₂CO₃)
Conversion Rate >70% >70%
Reference nih.gov nih.gov

Integration with "Click Chemistry" for Radiotracer Synthesis

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for assembling complex radiotracers from smaller, pre-labeled building blocks. mediso.com The this compound scaffold can be readily functionalized with either an azide (B81097) or an alkyne group, turning it into a versatile component for click reactions.

For example, piperazine-based building blocks functionalized with an alkyne or an azide have been developed for this purpose. mediso.com These prosthetic groups, such as 1-(but-3-ynyl)-4-(3-[¹⁸F]fluoropropyl)piperazine, can be synthesized and then "clicked" onto a biomolecule of interest that bears the complementary functional group. mediso.com This modular approach simplifies the synthesis of complex radiotracers. Research has shown that piperazine derivatives can be effectively used in click reactions to synthesize radiolabeled agents for imaging targets like the 5HT₁ₐ serotonin (B10506) receptor. While not directly involving this compound, these studies establish a strong precedent for its use in similar click chemistry-based radiosynthesis strategies. mediso.com

Development of ¹⁸F-Labeled Radioligand Precursors Based on this compound Scaffold

The unique structure of this compound makes it a valuable precursor for developing radioligands that target specific proteins in the brain, such as neurotransmitter receptors and enzymes.

Precursors for Dopamine (B1211576) D₄ Receptor Ligands

The dopamine D₄ receptor is a key target in the research of neuropsychiatric disorders. The piperazine moiety is a common feature in many D₄ receptor ligands. Consequently, the this compound scaffold serves as an excellent starting point for creating ¹⁸F-labeled PET tracers for imaging these receptors.

Research has focused on derivatizing lead structures to enhance properties like reduced lipophilicity while maintaining high affinity and selectivity for the D₄ receptor. For example, derivatives of 6-(4-[4-fluorobenzyl]piperazin-1-yl)benzodioxin have been synthesized and successfully labeled with ¹⁸F, yielding radiochemical yields between 9-35%. In a related approach, the intermediate 1-(4-[¹⁸F]Fluorophenyl)piperazine was used in a multi-step synthesis to produce [¹⁸F]FAUC 316, a highly selective D₄ ligand. nih.gov These examples highlight the utility of fluorinated arylpiperazine structures as key intermediates in the development of D₄ receptor radioligands.

Table 2: Research Findings on ¹⁸F-Labeled Dopamine D₄ Receptor Ligand Precursors

Precursor Base Target Ligand Radiochemical Yield Molar Activity Reference
6-(4-[4-fluorobenzyl]piperazin-1-yl)benzodioxin Novel D₄ Ligands 9-35% 30-60 GBq/µmol
1-(4-[¹⁸F]Fluorophenyl)piperazine [¹⁸F]FAUC 316 Up to 60% (intermediate) Not Specified nih.gov

Precursors for Monoamine Oxidase B (MAO-B) Ligands

Monoamine oxidase B (MAO-B) is an important enzyme in the brain, and its levels are often elevated in neurodegenerative diseases, making it a valuable biomarker for PET imaging. There is significant interest in developing ¹⁸F-labeled reversible inhibitors for MAO-B to allow for wider clinical research applications.

The fluoropyridinylpiperazine scaffold has been explored for this purpose. In one study, novel fluorinated cinnamylpiperazines were designed as potential MAO-B ligands by combining an arylpiperazine pharmacophore with a cinnamyl moiety. mediso.com As part of this research, the intermediate tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate was synthesized by reacting 2,6-difluoropyridine (B73466) with a piperazine derivative. mediso.com Although this study ultimately reported low in vitro binding affinity for the final cinnamylpiperazine (B8809312) compounds, it validates the chemical strategy of using fluoropyridinylpiperazines as foundational precursors for the synthesis of potential MAO-B inhibitors. mediso.com This line of research demonstrates the adaptability of the core scaffold in the rational design of new enzyme-targeting PET radiotracers.

Precursors for Serotonin Receptor Radioligands

The compound this compound is a pivotal precursor in the development of radioligands for imaging serotonin receptors with Positron Emission Tomography (PET). PET is a non-invasive molecular imaging technique that provides valuable information on in-vivo biological processes, aiding in the diagnosis and understanding of various diseases. frontiersin.org The arylpiperazine structure is a common scaffold for ligands targeting serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₇ subtypes. nih.govnih.gov

The utility of this compound lies in its chemical structure, which is well-suited for radiolabeling with fluorine-18 (¹⁸F), the most frequently used radionuclide for PET imaging due to its favorable decay properties and half-life of approximately 110 minutes. nih.govnih.gov The fluorine atom on the electron-deficient pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). This reaction allows for the direct incorporation of the positron-emitting ¹⁸F isotope, a critical step in creating a PET tracer.

Research has focused on synthesizing derivatives of this precursor to create novel radioligands with high affinity and selectivity for specific serotonin receptors. For example, arylpiperazine derivatives have been developed as agonist PET tracers for the 5-HT₁ₐ receptor. nih.gov Similarly, 1-(2-pyridyl)piperazine (B128488) derivatives have been radiolabeled and investigated as imaging agents for the 5-HT₇ receptor, which is overexpressed in pathologies like glioblastoma multiforme. nih.gov The goal of this research is to develop tracers that can accurately map the distribution and density of these receptors in the brain, offering insights into neurological and psychiatric conditions.

Radiosynthesis ParameterValue/Condition
Precursor Arylpiperazine derivatives
Isotope Fluorine-18 (¹⁸F)
Labeling Reaction Nucleophilic Aromatic Substitution (SₙAr)
Target Receptors 5-HT₁ₐ, 5-HT₇

Methodological Advancements in Radiochemical Synthesis and Purification

The short half-life of fluorine-18 necessitates rapid and efficient synthesis of PET radiopharmaceuticals. To meet this demand, the automation of radiochemistry has become an essential component for the clinical translation of ¹⁸F-based radiotracers. rsc.org Automated radiosynthesis modules are sophisticated, computer-controlled systems housed in shielded "hot cells" that perform the entire synthesis process, from radioisotope handling to final product purification. elsevierpure.comescholarship.org

These platforms, such as the GE FASTlab or Trasis AllInOne, utilize pre-packaged cassettes containing the necessary reagents and tubing, which minimizes manual intervention and significantly reduces radiation exposure to operators. researchgate.net For a precursor like this compound, an automated module can be programmed to precisely control reaction parameters like temperature, reagent flow rates, and reaction times for the multi-step synthesis. elsevierpure.com This leads to improved radiochemical yields, greater reproducibility, and adherence to Good Manufacturing Practice (GMP) standards required for producing radiopharmaceuticals for human use. rsc.orgresearchgate.net The development of fully automated, one-pot, two-step radiosynthesis procedures demonstrates the advancement in this field, streamlining the production of complex radiotracers. elsevierpure.com

Key Features of Automated Radiosynthesis Modules

Reduced Radiation Exposure: Minimizes manual handling of radioactive materials. elsevierpure.com

Improved Reproducibility: Precise control over reaction conditions ensures consistent results. rsc.org

Increased Efficiency: Shortens synthesis time, which is critical for short-lived isotopes. sci-hub.se

GMP Compliance: Facilitates the production of clinical-grade radiopharmaceuticals. rsc.org

Ensuring the radiochemical and chemical purity of the final PET tracer is critical for patient safety and imaging quality. elsevierpure.comescholarship.org After synthesis, the desired ¹⁸F-labeled compound must be isolated from unreacted precursor, reaction byproducts, and any remaining ¹⁸F-fluoride. High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of PET radiotracers. nih.gov

In this technique, the crude product mixture is passed through a column packed with a stationary phase. A solvent or mixture of solvents (the mobile phase) is then pumped through the column, separating the components based on their differing affinities for the stationary phase. For radioligands derived from this compound, reversed-phase HPLC is typically used, where the final product is collected as a purified fraction. The radiochemical purity of the final product often exceeds 99%. frontiersin.org

In addition to HPLC, Solid-Phase Extraction (SPE) is a widely used technique, often integrated into automated synthesis modules for both purification and formulation. frontiersin.orgelsevierpure.com SPE cartridges can selectively trap the radiotracer, allowing impurities to be washed away, or vice versa. Following HPLC purification, an SPE step is commonly used to exchange the HPLC solvent for a physiologically compatible solution, preparing the radiotracer for administration. elsevierpure.com Emerging techniques like microfluidic-based capillary electrophoresis (CE) are also being explored as potential compact and efficient alternatives to HPLC for quality control analysis. escholarship.orgescholarship.org

Purification TechniqueApplicationTypical Purity Achieved
High-Performance Liquid Chromatography (HPLC) Primary purification of crude reaction mixture.>99% frontiersin.org
Solid-Phase Extraction (SPE) Pre-purification, post-HPLC formulation, impurity removal.Used in sequence with HPLC.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and purity. For example, piperazine protons typically appear as broad singlets at δ 3.4–3.8 ppm, while fluoropyridinyl protons resonate at δ 7.0–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulae (e.g., [M+H]⁺ peaks with <5 ppm error) .
  • Chromatography : Reverse-phase HPLC (acetonitrile/water with 0.1% TFA) for purity assessment .

How can structure-activity relationship (SAR) studies guide the design of derivatives for anticancer targets?

Advanced Research Question

  • Key Substituents : Fluorine at the 2-position of pyridine enhances metabolic stability and binding affinity to kinase targets. Piperazine N-substituents (e.g., benzyl, acetyl) modulate lipophilicity and cellular permeability .
  • Methodology :
    • Molecular Docking : Use AutoDock Vina to predict interactions with tyrosine kinases (e.g., EGFR, VEGFR). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
    • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) and compare IC₅₀ values to correlate substituent effects .

How should researchers resolve contradictions in reported biological activities of piperazine derivatives?

Advanced Research Question

  • Replication : Validate assays under identical conditions (e.g., cell line passage number, serum concentration).
  • Control Variables : Standardize solvent (DMSO concentration ≤0.1%) and incubation times .
  • In Silico Analysis : Use molecular dynamics simulations to assess binding mode reproducibility across studies. For example, fluorophenyl vs. chlorophenyl substituents may exhibit divergent solvent-accessible surface areas .

What safety protocols are essential when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational methods predict the metabolic stability of piperazine derivatives?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites susceptible to cytochrome P450 oxidation .
  • ADMET Prediction : Tools like SwissADME estimate parameters like LogP (target ≤3 for optimal bioavailability) and P-glycoprotein substrate likelihood .

How do substituent electronic effects influence binding affinity in receptor studies?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at pyridinyl positions increase electrophilicity, enhancing hydrogen bonding with receptors (e.g., serotonin 5-HT₁A).
  • Assay Design : Radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A) quantify Kᵢ values. Compare derivatives with EWGs vs. electron-donating groups (EDGs) like methoxy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.